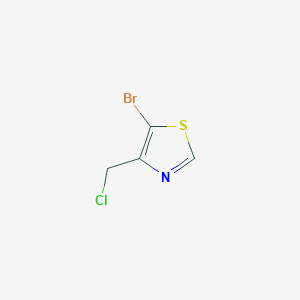

5-Bromo-4-(chloromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDKVTCLZYPCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936260-42-2 | |

| Record name | 5-bromo-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-(chloromethyl)-1,3-thiazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-(chloromethyl)-1,3-thiazole, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its effective use in research and development.

Introduction: The Significance of Functionalized Thiazoles

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile core for designing molecules with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the thiazole nucleus is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This compound is a bifunctional reagent of particular interest. The presence of a bromine atom at the 5-position and a chloromethyl group at the 4-position offers orthogonal reactivity, enabling selective chemical transformations. The chloromethyl group serves as a reactive electrophilic handle for nucleophilic substitution reactions, while the bromine atom can participate in various cross-coupling reactions, providing a gateway to a diverse chemical space. This dual functionality makes it an invaluable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite |

| Molecular Formula | C4H3BrClNS | PubChemLite |

| Molecular Weight | 228.50 g/mol | Calculated |

| Monoisotopic Mass | 226.88308 Da | PubChemLite |

| CAS Number | Not readily available in public databases | - |

Note on CAS Number: As of the latest search, a specific CAS Registry Number for the this compound isomer is not indexed in major public chemical databases. Researchers should rely on the IUPAC name, molecular formula, and structural representation for unambiguous identification.

Synthesis of the Thiazole Core: The Hantzsch Synthesis

The construction of the this compound scaffold can be conceptually approached through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible synthetic route would involve the reaction of a suitably halogenated 1,3-dihaloacetone derivative with thioformamide, followed by bromination.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 4-(Chloromethyl)-1,3-thiazole. To a solution of 1,3-dichloropropanone in a suitable solvent such as ethanol, an equimolar amount of thioformamide is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

-

Step 2: Bromination of 4-(Chloromethyl)-1,3-thiazole. The 4-(chloromethyl)-1,3-thiazole intermediate is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride. An equimolar amount of a brominating agent, for instance, N-bromosuccinimide (NBS), is added portion-wise, often with a radical initiator like AIBN if a free-radical mechanism is desired, or under conditions that favor electrophilic aromatic substitution. The reaction is monitored by TLC. After completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen substituents.

Reactivity of the 4-(Chloromethyl) Group

The chloromethyl group at the 4-position is highly susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the benzylic-like carbon, making it an excellent substrate for a wide range of nucleophiles.

Caption: Nucleophilic substitution at the 4-(chloromethyl) position.

This reactivity allows for the introduction of a variety of functional groups, including:

-

Ethers: Reaction with alkoxides (e.g., sodium methoxide) yields the corresponding methyl ether.

-

Amines: Reaction with primary or secondary amines introduces substituted aminomethyl groups, a common motif in pharmacologically active molecules.

-

Thiols: Reaction with thiolates provides access to thioethers.

-

Azides: Reaction with sodium azide, followed by reduction, offers a route to the corresponding aminomethyl derivative.

Reactivity of the 5-Bromo Group

The bromine atom at the 5-position is amenable to a range of metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce an alkynyl group.

The sequential or orthogonal application of these reactions on the two halogenated positions of this compound provides a robust platform for the synthesis of highly functionalized and structurally diverse thiazole derivatives for screening in drug discovery programs.

Applications in Drug Discovery and Development

Thiazole-containing compounds have demonstrated a broad spectrum of biological activities. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Agents: The thiazole scaffold is found in several antibacterial and antifungal drugs.

-

Anti-inflammatory Drugs: Thiazole-containing compounds have been investigated as inhibitors of inflammatory enzymes and mediators.

Analytical Characterization

The unambiguous identification and purity assessment of this compound and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring proton and the two protons of the chloromethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and the thiazole ring. |

| ¹³C NMR | Signals for the three carbon atoms of the thiazole ring and the carbon of the chloromethyl group. |

| Mass Spectrometry | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring, as well as C-Cl and C-Br stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to monitor reaction progress. |

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Researchers should always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its dual reactivity allows for a wide range of chemical transformations, making it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and proper handling is essential for unlocking its full potential in the discovery of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Dual-Functionalized Thiazole Building Blocks for Drug Discovery

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, Drug Discovery Researchers

Executive Summary: The Thiazole Imperative

The thiazole ring is not merely a linker; it is a pharmacophore capable of modulating lipophilicity, metabolic stability, and target binding affinity. Found in over 18 FDA-approved drugs—including the tyrosine kinase inhibitor Dasatinib and the antiretroviral Ritonavir —the thiazole scaffold offers a unique electronic profile that distinguishes it from its bioisosteres (oxazole, imidazole, pyridine).

For the medicinal chemist, the challenge lies not in the availability of the ring, but in the controlled, orthogonal functionalization of its positions. This guide details the strategic use of dual-functionalized thiazole building blocks, enabling the precise construction of complex molecular architectures required for modern drug discovery.

Structural Logic & Regioselectivity

To successfully utilize thiazole building blocks, one must master the ring's intrinsic electronic bias. The thiazole core exhibits a "push-pull" electronic character that dictates the reactivity of the C2, C4, and C5 positions.

The Regioselectivity Map

-

C2 Position (The Acidic Nucleophile): Flanked by both sulfur and nitrogen, the C2 proton is the most acidic (

). It is the primary site for lithiation (deprotonation) and nucleophilic attack. -

C5 Position (The Electrophilic Trap): This is the most electron-rich carbon, acting similarly to the para-position of a phenol. It is the preferred site for electrophilic aromatic substitution (halogenation) and Pd-catalyzed C-H activation.

-

C4 Position (The Steric Gatekeeper): Less electronically activated than C5, functionalization here is often established during ring construction (Hantzsch synthesis) rather than post-synthetic modification.

Visualization: Reactivity Landscape

The following diagram maps the orthogonal reactivity zones of the thiazole nucleus.

Figure 1: Orthogonal reactivity map of the thiazole ring, highlighting the distinct chemical behaviors of C2, C4, and C5.

Strategic Building Blocks: The Dihalo-Thiazoles

The most powerful tool for dual functionalization is the use of dihalo-thiazoles . By exploiting the difference in bond dissociation energies (C-I < C-Br < C-Cl), chemists can perform sequential cross-coupling reactions with high regiocontrol.

Key Scaffolds[1][2]

-

2,4-Dibromothiazole: A workhorse scaffold. The C2-Br bond is more activated towards oxidative addition (due to the adjacent nitrogen) than the C4-Br bond, allowing selective C2-coupling followed by C4-coupling.

-

2-Bromo-5-chlorothiazole: Allows for C2-selective Suzuki/Stille coupling, leaving the C5-Cl intact for subsequent activation (often requiring more forcing conditions or specialized ligands).

-

4-Bromo-2-formylthiazole: Enables reductive amination or Wittig chemistry at C2, preserving the C4-bromide for later cross-coupling.

Data: Reactivity Hierarchy in Pd-Catalyzed Coupling

| Substrate | First Coupling Site (Cond: Pd(PPh3)4, RT) | Second Coupling Site (Cond: Pd(OAc)2, Heat) | Mechanism Note |

| 2,4-Dibromothiazole | C2 (>95% selectivity) | C4 | N-coordination assists C2 oxidative addition. |

| 2,5-Dibromothiazole | C2 (>90% selectivity) | C5 | C2 is electronically activated; C5 is sterically accessible. |

| 2-Chloro-5-bromothiazole | C5 | C2 | Br is a better leaving group than Cl, overriding the C2 preference. |

Synthetic Workflows & Methodologies

Workflow A: The Modified Hantzsch Synthesis (2,4-Disubstitution)

For generating 2,4-disubstituted thiazoles de novo, the Hantzsch synthesis remains the gold standard. However, traditional methods often suffer from low yields with sensitive substrates. The modern modification uses microwave irradiation or mechanochemical grinding to enhance efficiency.

Mechanism: Condensation of an

Workflow B: C-H Activation (Late-Stage C5 Functionalization)

Direct C-H arylation at C5 is a superior alternative to halogenation-coupling sequences, avoiding the need for pre-functionalized 5-halo intermediates.

Mechanism: Pd(0)/Pd(II) catalytic cycle involving a CMD (Concerted Metallation-Deprotonation) pathway. Critical Factor: The use of a pivalate or carbonate base is crucial to lower the energy barrier for the C-H bond cleavage at the electron-rich C5 position.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling of 2,4-Dibromothiazole

This protocol demonstrates the selective functionalization of C2, preserving C4 for a second diversity step.

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

- (5 mol%)

- (2M aqueous solution, 3.0 equiv)

-

DME (Dimethoxyethane) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 2,4-dibromothiazole, arylboronic acid, and solvent. Sparge with argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Catalyst Addition: Add

quickly under a stream of argon. Seal the vial. -

Reaction: Heat to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 70°C, as higher temperatures may initiate competitive coupling at C4.

-

Monitoring: Monitor by TLC/LC-MS. The mono-coupled product (2-aryl-4-bromothiazole) usually appears as the major peak.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

-

If >10% bis-coupled product is observed, lower the temperature to 45°C and reduce catalyst loading to 2 mol%.

Protocol 2: C5-Direct Arylation of 2-Substituted Thiazoles

This protocol installs an aryl group at C5 without a halogen handle.

Reagents:

-

2-Substituted thiazole (1.0 equiv)

-

Aryl iodide (1.2 equiv)

- (5 mol%)

- (10 mol%)

-

(1.0 equiv) or

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict inert atmosphere, combine the thiazole, aryl iodide, base (

), and catalyst precursor in a pressure tube. -

Solvent: Add anhydrous DMF.

-

Reaction: Heat to 120°C for 12–16 hours. Why: High temperature is required for the CMD step in the catalytic cycle.

-

Filtration: Cool the mixture and filter through a Celite pad to remove silver salts/inorganic residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Self-Validation Check:

-

Silver carbonate acts as a halide scavenger and oxidant. If conversion is low, ensure the reaction is strictly anhydrous, as water inhibits the CMD mechanism.

Pathway Visualization: Sequential Functionalization

The following diagram illustrates the logical flow for constructing a trisubstituted thiazole drug candidate starting from a simple 2,4-dibromothiazole core.

Figure 2: Sequential functionalization workflow converting 2,4-dibromothiazole into a trisubstituted scaffold.

References

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. (2025). [Link]

-

Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. (2015). [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. The Journal of Organic Chemistry. (2015). [Link]

-

Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation. Chemistry - A European Journal. (2015). [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. (2022). [Link]

4-chloromethyl-5-bromothiazole vs. 5-chloromethyl-4-bromothiazole isomers

This is an in-depth technical guide comparing 4-chloromethyl-5-bromothiazole and 5-chloromethyl-4-bromothiazole .

Focus: 4-Chloromethyl-5-bromothiazole vs. 5-Chloromethyl-4-bromothiazole

Executive Summary

The regioselective functionalization of the thiazole ring is a critical challenge in medicinal chemistry and agrochemical synthesis. This guide analyzes two specific isomers: 4-chloromethyl-5-bromothiazole (Isomer A) and 5-chloromethyl-4-bromothiazole (Isomer B) .

These isomers represent two distinct chemical scaffolds with divergent electronic properties, synthetic accessibilities, and downstream applications.

-

Isomer A (4-chloromethyl) is structurally aligned with the Ritonavir (HIV protease inhibitor) pharmacophore, where the 4-position alkylates the core backbone. The 5-bromo substituent serves as a handle for late-stage cross-coupling (Suzuki/Stille) to expand the SAR (Structure-Activity Relationship) at the C5 position.

-

Isomer B (5-chloromethyl) is structurally aligned with Neonicotinoid insecticides (e.g., Thiamethoxam, Clothianidin), which typically utilize a 2-chloro-5-chloromethylthiazole core.[1] The 4-bromo substituent allows for orthogonal functionalization at the less reactive C4 position, a strategy often used to alter metabolic stability or lipophilicity.

Structural & Electronic Analysis

The thiazole ring exhibits significant electronic asymmetry, which dictates the stability and reactivity of these isomers.

| Feature | 4-Chloromethyl-5-bromothiazole (Isomer A) | 5-Chloromethyl-4-bromothiazole (Isomer B) |

| Electronic Character | C5 is electron-rich. The Br atom at C5 is on the most nucleophilic carbon (SEAr active). | C4 is electron-deficient. The Br atom at C4 is on a position with lower electron density compared to C5. |

| Chloromethyl Reactivity | High. The C4-CH₂Cl is activated by the adjacent imine-like nitrogen (C=N). | Moderate. The C5-CH₂Cl is adjacent to the sulfur atom, which donates electron density, slightly stabilizing the C-Cl bond. |

| C-Br Bond Lability | High. C5-Br is highly reactive in Pd-catalyzed couplings and halogen-metal exchange (Li/Mg). | Lower. C4-Br is less reactive towards oxidative addition by Pd(0) compared to C5-Br but more stable to lithiation. |

| Dipole Moment | Vectors of N and Br are roughly parallel (additive). | Vectors of N and Br are roughly orthogonal. |

Electronic Density Map (Conceptual)

-

C2 Position: Most electron-deficient (Acidic proton, pKa ~29). Susceptible to nucleophilic attack or lithiation.

-

C5 Position: Most electron-rich. Susceptible to electrophilic aromatic substitution (SEAr).

-

C4 Position: Intermediate electron density. Hardest to functionalize directly via SEAr.

Synthesis Strategies

The synthesis of these isomers requires orthogonal strategies due to the natural reactivity patterns of the thiazole ring.

Route A: Synthesis of 4-Chloromethyl-5-bromothiazole

This isomer takes advantage of the classic Hantzsch Thiazole Synthesis followed by Electrophilic Aromatic Substitution (SEAr) .

Protocol Logic:

-

Ring Construction: React 1,3-dichloroacetone with a thioamide. The symmetry of 1,3-dichloroacetone ensures that the chloromethyl group ends up at C4.

-

Regioselective Bromination: The C5 position is the most nucleophilic site. Treatment with Bromine (Br₂) or N-Bromosuccinimide (NBS) selectively brominates C5 without affecting the C4-chloromethyl group or the C2 position.

Caption: Synthesis of Isomer A via Hantzsch Cyclization and C5-Bromination.

Detailed Protocol (Isomer A):

-

Cyclization: Dissolve 1,3-dichloroacetone (1.0 eq) and thioformamide (1.0 eq) in ethanol. Reflux for 4 hours. Concentrate and crystallize the hydrochloride salt of 4-chloromethylthiazole.

-

Bromination: Dissolve 4-chloromethylthiazole (1.0 eq) in acetonitrile. Add NBS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 2 hours.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br₂). Extract with DCM. Purify via silica gel chromatography (Hex/EtOAc).

Route B: Synthesis of 5-Chloromethyl-4-bromothiazole

This isomer is synthetically more challenging because direct bromination of a 5-substituted thiazole often leads to mixtures or C2-bromination. The strategy relies on Radical Halogenation .

Protocol Logic:

-

Precursor Selection: Start with 2,4-dibromo-5-methylthiazole . The methyl group at C5 is the precursor to the chloromethyl group.

-

Selective Reduction: Selectively remove the C2-bromide using Zinc/Acetic acid or catalytic hydrogenation (C2-Br is more labile than C4-Br). This yields 4-bromo-5-methylthiazole .

-

Radical Chlorination: Use NCS (N-Chlorosuccinimide) or SO₂Cl₂ with a radical initiator (AIBN/Benzoyl Peroxide) to chlorinate the C5-methyl group.

Caption: Synthesis of Isomer B via Selective Reduction and Radical Chlorination.

Detailed Protocol (Isomer B):

-

Selective Reduction: Suspend 2,4-dibromo-5-methylthiazole (1.0 eq) in acetic acid/water (9:1). Add Zinc dust (3.0 eq) at 0°C. Stir for 1 hour (monitor by TLC for disappearance of starting material). Filter and neutralize. Extract with Ether.

-

Radical Chlorination: Dissolve 4-bromo-5-methylthiazole (1.0 eq) in CCl₄ (or Trifluoromethylbenzene for a greener alternative). Add NCS (1.1 eq) and AIBN (0.05 eq). Reflux under N₂ for 6 hours.

-

Purification: The product is sensitive. Purify rapidly via flash chromatography.

Analytical Discrimination (NMR)

Distinguishing these isomers requires careful analysis of the aromatic region and the chemical shift of the methylene protons.

| Signal | 4-Chloromethyl-5-bromothiazole | 5-Chloromethyl-4-bromothiazole |

| H2 Proton (s) | δ 8.70 - 8.85 ppm | δ 8.80 - 8.95 ppm (Deshielded by C4-Br proximity) |

| CH₂Cl (s) | δ 4.75 - 4.85 ppm | δ 4.90 - 5.00 ppm (Adjacent to S, slightly deshielded) |

| ¹³C NMR (C4) | ~152 ppm (Ipso-alkyl) | ~125 ppm (Ipso-bromo) |

| ¹³C NMR (C5) | ~110 ppm (Ipso-bromo) | ~135 ppm (Ipso-alkyl) |

| NOE Signal | Strong NOE between H2 and CH₂Cl (C4 substituent is close to N, but H2 is far). Wait, H2 is between S and N. NOE is weak. | Strong NOE between H2 and CH₂Cl? No. |

| HMBC | CH₂Cl correlates to C4 (ipso) and C5 (bromo) . | CH₂Cl correlates to C5 (ipso) and C4 (bromo) . |

Self-Validating Check:

-

In Isomer A, the ¹³C spectrum will show a shielded C5 (attached to Br) around 110 ppm.

-

In Isomer B, the ¹³C spectrum will show a shielded C4 (attached to Br) around 125 ppm, but C5 (attached to alkyl) will be downfield at ~135 ppm.

-

Key Indicator: The C5-Br carbon is significantly more upfield (shielded) than the C4-Br carbon due to the resonance donation from Sulfur into C5.

Reactivity Profile & Applications

A. Nucleophilic Substitution (S_N2)

Both isomers act as potent alkylating agents.

-

Isomer A (4-CH₂Cl): Reacts rapidly with amines/thiols. This is the pathway to Ritonavir-like protease inhibitors.

-

Isomer B (5-CH₂Cl): Slightly less reactive due to steric hindrance from the sulfur atom, but still potent. Used in Neonicotinoid synthesis (e.g., reacting with nitroguanidines).

B. Cross-Coupling (Suzuki-Miyaura)

-

Isomer A (C5-Br): Highly Reactive. C5-Br bonds are very amenable to Pd-catalyzed coupling.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 80°C.

-

-

Isomer B (C4-Br): Challenging. C4-Br bonds are electronically deactivated and sterically crowded.

-

Conditions: Requires electron-rich ligands (e.g., S-Phos, X-Phos) and higher temperatures.

-

Decision Tree for Isomer Selection

Caption: Selection logic based on medicinal chemistry goals.

Safety & Handling

-

Vesicant Warning: Both isomers are alkylating agents (similar to benzyl chloride). They are potent lachrymators and potential vesicants.

-

Handling: Double-glove (Nitrile/Laminate). Use only in a certified fume hood.

-

Neutralization: Quench spills with 10% aqueous ammonia or sodium thiosulfate solution.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257-273. Link

-

Ritonavir Synthesis & Analogs: Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry, vol. 41, no. 4, 1998, pp. 602-617. Link

-

Thiazole Bromination Regioselectivity: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010. (Chapter 23: 1,3-Azoles). Link

-

Neonicotinoid Chemistry (5-substituted thiazoles): Jeschke, P. "The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals." Pest Management Science, vol. 66, no. 1, 2010, pp. 10-27. Link

-

Radical Halogenation of Heterocycles: Djerassi, C. "Brominations with N-Bromosuccinimide."[2] Chemical Reviews, vol. 43, no. 2, 1948, pp. 271-317. Link

Sources

An In-depth Technical Guide to the Sourcing and Synthesis of 5-Bromo-4-(chloromethyl)-1,3-thiazole

Introduction and Compound Profile

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have established it as a cornerstone in the design of compounds targeting a wide array of biological targets, including enzymes and receptors.[3] 5-Bromo-4-(chloromethyl)-1,3-thiazole is a particularly valuable derivative due to its distinct and orthogonally reactive functional groups. The bromine atom at the C5 position serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the chloromethyl group at the C4 position is a potent electrophile for introducing a variety of side chains. This dual functionality allows for the systematic and divergent exploration of chemical space, a critical activity in modern drug discovery campaigns.[4]

Molecular Structure

The structure of this compound is defined by a five-membered thiazole ring substituted at key positions for synthetic utility.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key computed properties for this compound is provided below. Note that a CAS Number has not been officially assigned, reflecting its status as a non-catalog research chemical.

| Property | Value | Source |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₄H₃BrClNS | Calculated |

| Molecular Weight | 212.50 g/mol | Calculated |

| Appearance | Expected to be a solid | Extrapolated |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Extrapolated |

Commercial Availability Assessment

A thorough survey of major global chemical suppliers and databases indicates that this compound is not currently offered as a stock or catalog product . This lack of direct availability necessitates that researchers and development teams procure this molecule via custom synthesis. While this requires a longer lead time and potentially higher initial cost, it offers the advantage of securing a dedicated supply chain and the ability to specify purity and analytical requirements.

The following table lists representative suppliers known for their expertise in heterocyclic chemistry and custom synthesis services. These vendors are logical starting points for inquiries regarding the production of this target molecule.

| Supplier | Service Focus | Website |

| Fluorochem | Fine Chemicals, Custom Synthesis | [5] |

| Sigma-Aldrich (Merck) | Research Chemicals, Custom Synthesis | |

| American Elements | Advanced Materials, Custom Synthesis | [6][7] |

| Apollo Scientific | Research Chemicals, Custom Synthesis |

Proposed Synthetic Pathway and Protocol

The most reliable and well-documented method for constructing the thiazole core is the Hantzsch thiazole synthesis.[8][9] This method involves the condensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of this compound, the logical precursors are 1-bromo-3-chloroacetone and thioformamide.

Synthetic Workflow Diagram

The overall transformation is a one-pot cyclocondensation reaction to form the desired heterocyclic system.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with the necessary analytical steps to confirm the identity and purity of the final product.

Materials:

-

1-Bromo-3-chloroacetone (1.0 eq)

-

Thioformamide (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-3-chloroacetone (1.0 eq) dissolved in absolute ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add thioformamide (1.0 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: Upon completion, allow the reaction to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Causality Note: The bicarbonate wash is crucial to neutralize any hydrobromic or hydrochloric acid formed during the cyclization, preventing potential side reactions.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Product Validation (Trustworthiness): Combine the pure fractions and remove the solvent. The identity and purity of the resulting product, this compound, must be confirmed by:

-

¹H NMR: Expect distinct signals for the thiazole proton and the chloromethyl protons.

-

¹³C NMR: Expect four distinct carbon signals corresponding to the thiazole ring and the chloromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

-

Applications in Research and Drug Development

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity. This positions the molecule as a powerful intermediate for building complex molecular architectures.

Key Synthetic Transformations

The diagram below illustrates how each functional group can be used as a "reaction handle" for further diversification.

Caption: Diversification potential of the core scaffold.

-

C5-Position Chemistry: The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the direct installation of aryl, heteroaryl, or alkyl groups, which is a common strategy for modulating a compound's pharmacokinetic properties or exploring interactions with target proteins.[10]

-

C4-Position Chemistry: The chloromethyl group is a classic electrophile that readily undergoes nucleophilic substitution (Sₙ2) reactions. This provides a straightforward method for linking the thiazole core to a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build out different side chains.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related compounds, such as 2-chloro-5-(chloromethyl)-1,3-thiazole, can be used to infer its likely hazard profile.[11] The presence of a reactive chloromethyl group suggests it should be handled as a potential irritant, corrosive, and sensitizer.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and nucleophiles, as these may trigger vigorous and potentially exothermic reactions.

-

Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound stands out as a high-potential, versatile building block for synthetic and medicinal chemists. The primary challenge for researchers is its lack of direct commercial availability. This guide addresses this gap by providing a clear, actionable framework for its procurement via custom synthesis and presents a detailed, well-established laboratory protocol based on the Hantzsch thiazole synthesis. By leveraging the orthogonal reactivity of its functional groups, this compound opens the door to the rapid generation of novel and diverse chemical entities essential for advancing drug discovery programs.

References

- Dabos. 5-BROMO-13-THIAZOLE-4-CARBOXYLIC ACID 1G - OR11641-1G. Dabos.

- Chemsrc. 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid. Chemsrc.com. (2022-03-04).

- Fluorochem. 5-Bromo-4-chlorothiazole. Fluorochem.

- American Elements. 2-bromo-5-(4-chlorophenyl)-1,3-thiazole. American Elements.

- American Elements. 5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid. American Elements.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. (2009-02-10).

- Apollo Scientific. SAFETY DATA SHEET. Apollo Scientific.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. (2015-06-05).

- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem.

- Sigma-Aldrich. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2. Sigma-Aldrich.

- BenchChem. A Theoretical Investigation of 5-Bromo-2-chlorobenzo[d]thiazole: A Technical Guide. BenchChem.

- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).

- MDPI. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI.

- PMC. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. (2022-11-03).

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. americanelements.com [americanelements.com]

- 7. americanelements.com [americanelements.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Precision Synthesis of 5-Bromo-4-(chloromethyl)-1,3-thiazole

Here is a comprehensive Application Note and Protocol for the synthesis of 5-Bromo-4-(chloromethyl)-1,3-thiazole starting from 4-methylthiazole .

Executive Summary

This guide details the synthetic pathway for transforming 4-methylthiazole into This compound . This scaffold is a critical "dual-handle" intermediate in medicinal chemistry. The C5-bromide allows for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi), while the C4-chloromethyl group serves as a potent electrophile for SN2 reactions with amines, thiols, or alkoxides.

The synthesis is designed to maximize regioselectivity. Direct halogenation of the alkyl side chain of 4-methylthiazole is prone to competitive ring halogenation at the highly nucleophilic C5 position. Therefore, this protocol utilizes a C5-blocking strategy : first brominating the ring to occlude the C5 position, followed by radical chlorination of the methyl side chain.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Thiazoles are electron-rich heterocycles. The C5 position possesses the highest HOMO density, making it exceptionally susceptible to Electrophilic Aromatic Substitution (EAS).

-

Path A (Direct Chlorination): Attempting to chlorinate the methyl group of unsubstituted 4-methylthiazole often results in a mixture of 5-chloro-4-methylthiazole (EAS product) and the desired product.

-

Path B (The Blocking Strategy): By installing a bromine atom at C5 first, we achieve two goals:

-

We install the desired halogen handle for future cross-coupling.

-

We sterically and electronically block the C5 position, forcing subsequent halogenation to occur at the methyl side chain via a radical mechanism.

-

Synthetic Workflow Diagram

The following diagram outlines the optimized two-step cascade.

Caption: Logical workflow for the regioselective synthesis of the target thiazole scaffold.

Experimental Protocols

Safety Pre-requisites

-

Lachrymator Warning: Halomethyl thiazoles are potent lachrymators (tear gas agents). All operations in Step 2 must be performed in a high-efficiency fume hood.

-

Bromine (Br₂): Highly corrosive and toxic. Handle with double-gloving and have sodium thiosulfate solution ready for spills.

-

Radical Initiators (AIBN): Ensure compounds are not shock-sensitive; store cold.

Step 1: Synthesis of 5-Bromo-4-methylthiazole

Objective: Regioselective bromination of the thiazole ring via Electrophilic Aromatic Substitution.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |

| 4-Methylthiazole | 99.15 | 1.0 | 9.92 g (100 mmol) |

| Bromine (Br₂) | 159.81 | 1.05 | 16.78 g (5.4 mL) |

| Acetic Acid (Glacial) | Solvent | - | 50 mL |

| Sodium Acetate | Buffer | 1.1 | 9.0 g |

Procedure

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Dissolve 4-methylthiazole (100 mmol) and sodium acetate (110 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5 °C using an ice bath.

-

Note: Sodium acetate acts as a proton scavenger, preventing the formation of thiazolium salts which deactivate the ring toward EAS.

-

-

Addition: Charge the addition funnel with Bromine (105 mmol) dissolved in 10 mL acetic acid. Add dropwise over 45 minutes, maintaining internal temperature < 10 °C.

-

Observation: The solution will transition from clear to orange/red.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material (R_f ~0.4) should disappear, replaced by a less polar spot (R_f ~0.6).

-

Quench: Pour the reaction mixture into 200 mL of ice water containing 5g of Sodium Thiosulfate (to quench excess Br₂).

-

Workup:

-

Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for Step 2.

-

Yield Expectations: 75–85% (Yellowish oil).

-

Step 2: Synthesis of this compound

Objective: Radical chlorination of the benzylic-like methyl group.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |

| 5-Bromo-4-methylthiazole | 178.05 | 1.0 | 8.9 g (50 mmol) |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 7.34 g |

| AIBN (Initiator) | 164.21 | 0.05 | 0.41 g |

| PhCF₃ (Solvent) | Solvent | - | 100 mL |

Note on Solvent: Benzene or CCl₄ were traditionally used. Trifluoromethylbenzene (PhCF₃) is the modern, greener standard for radical halogenations, offering similar boiling points and radical stability without the severe toxicity profile.

Procedure

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Charging: Add 5-bromo-4-methylthiazole (50 mmol), NCS (55 mmol), and PhCF₃ (100 mL).

-

Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).

-

Initiation: Add AIBN (2.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 100–102 °C for PhCF₃) for 3–6 hours.

-

Monitoring: Check via 1H NMR.

-

Key Shift: The methyl singlet (~2.4 ppm) will decrease, and a new methylene singlet (~4.7 ppm) will appear. Stop reaction when conversion >90% to prevent over-chlorination (dichloromethyl formation).

-

-

Workup:

-

Cool to 0 °C to fully precipitate succinimide.

-

Filter off the solid succinimide.

-

Wash the filtrate with water (2 x 50 mL) to remove trace succinimide/NCS.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: The product is heat-sensitive. Purify via flash column chromatography on silica gel (Gradient: 0 -> 10% EtOAc in Hexanes).

-

Yield Expectations: 60–70% (Solid or viscous oil).

-

Mechanistic Insight & Troubleshooting

Radical Pathway Mechanism

The success of Step 2 relies on the Wohl-Ziegler reaction mechanism.

Caption: Radical chain propagation cycle for the chlorination of the methyl side chain.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion in Step 1 | Wet Acetic Acid | Ensure glacial acetic acid is used; water hinders the electrophile. |

| Poly-halogenation in Step 2 | Excess NCS or too long reflux | Stop reaction at 90% conversion; use strictly 1.05-1.1 eq of NCS. |

| No Reaction in Step 2 | Oxygen inhibition or old AIBN | Sparge solvent thoroughly with N₂; Recrystallize AIBN from methanol if old. |

| Impurity: 5-Bromo-4-(bromomethyl)... | Contamination | Ensure no Br₂ remains from Step 1. Br radical transfer is faster than Cl. |

References

-

ChemicalBook. (2025). 5-bromo-4-methylthiazole Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15020997, 5-Bromo-4-methyl-1,3-thiazole.[10] Retrieved from

-

BenchChem. (2025).[4][11] Synthesis of 4-(Chloromethyl)thiazole intermediates via Hantzsch Synthesis.[11] (Contextual reference for chloromethyl stability). Retrieved from

-

Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[9][12] (Theoretical grounding for Step 2). Retrieved from

-

Google Patents. (1993). Process for the preparation of 4-methyl-5-(substituted)-thiazoles.[5][7] WO1993009107A1. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

- 7. 5-bromo-4-methylthiazole | 111600-83-0 [chemicalbook.com]

- 8. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 9. youtube.com [youtube.com]

- 10. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Nucleophilic Substitution on 4-(Chloromethyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Derivatives of 4-(chloromethyl)thiazole are particularly valuable as versatile intermediates in the synthesis of more complex molecules, owing to the reactive chloromethyl group that is amenable to nucleophilic substitution.[4][5] This reactivity allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, this scaffold is a key component in the synthesis of agrochemicals like Thiamethoxam and the antiretroviral drug Ritonavir.[4][6][7][8][9]

These application notes provide a detailed guide to performing nucleophilic substitution reactions on 4-(chloromethyl)thiazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for various classes of nucleophiles, and provide insights into reaction optimization and troubleshooting.

Mechanistic Considerations: A Predominantly SN2 Pathway

The nucleophilic substitution reaction at the methylene carbon of 4-(chloromethyl)thiazole derivatives predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11][12][13][14] This is due to the primary nature of the carbon bearing the leaving group (the chloride ion), which is sterically accessible to the incoming nucleophile.

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[12][15] The reaction occurs in a single, concerted step where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group.[10][11][16]

Several factors influence the rate and success of these SN2 reactions:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[12][16] Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more potent than their neutral counterparts (e.g., alcohols, thiols).

-

Leaving Group Ability: The chloride ion is a good leaving group as it is the conjugate base of a strong acid (HCl), making it stable upon departure.[10][12] For even greater reactivity, 4-(bromomethyl)thiazole can be used, as bromide is a better leaving group than chloride.[17]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.

-

Steric Hindrance: The primary nature of the chloromethyl group minimizes steric hindrance, favoring the SN2 pathway.[13][15]

Below is a diagram illustrating the SN2 mechanism for the reaction of 4-(chloromethyl)thiazole with a generic nucleophile (Nu:⁻).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 7. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 8. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 9. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 13. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]

- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 15. SN2 Reaction Mechanism [chemistrysteps.com]

- 16. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 17. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

Preparation of thiazole-containing antiviral and anticancer agents

From Hantzsch Synthesis to Targeted Antiviral & Anticancer Therapeutics

Abstract & Strategic Rationale

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, characterized by its planar aromatic structure, ability to engage in

This Application Note provides a comprehensive guide for the rational design, synthesis, and biological validation of thiazole derivatives. We focus on two therapeutic verticals:

-

Anticancer: Targeting the PI3K/Akt/mTOR pathway and tubulin polymerization (e.g., Epothilone analogs).

-

Antiviral: Inhibition of viral proteases and RNA-dependent RNA polymerase (RdRp) (e.g., Ritonavir-like analogs).

Rational Design & Workflow

Effective drug development requires a closed-loop cycle of design, synthesis, and evaluation. The workflow below outlines the critical path from scaffold selection to lead optimization.

Figure 1: Iterative workflow for thiazole-based drug discovery. The cycle emphasizes the feedback loop from biological assay data (SAR) back to in silico design.

Synthetic Protocols

We present two distinct protocols: the robust Classic Hantzsch Condensation for core scaffold construction, and a One-Pot Multicomponent Reaction (MCR) for rapid library generation.

Protocol A: The Optimized Hantzsch Synthesis (Core Scaffold)

Best for: Creating the fundamental 2,4-disubstituted thiazole ring with high regioselectivity.

Mechanism of Action:

The reaction proceeds via an

Figure 2: Mechanistic pathway of the Hantzsch synthesis. The dehydration step is the driving force, establishing aromaticity.

Materials:

- -Bromoacetophenone derivative (1.0 equiv)

-

Thiourea or Thiobenzamide derivative (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Sodium Bicarbonate (

)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted thioamide in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the

-bromoacetophenone.-

Expert Note: If the reaction is highly exothermic (common with electron-deficient ketones), add the ketone dropwise at

to prevent polymerization.

-

-

Reflux: Attach a condenser and reflux the mixture at

for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). -

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[2]

-

Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with saturated aqueous

until pH ~8. This liberates the free base.[3] -

Isolation: Filter the solid precipitate. Wash with cold water (

mL) to remove inorganic salts. -

Purification: Recrystallize from hot ethanol.

Protocol B: Green One-Pot Multicomponent Synthesis

Best for: Rapid generation of thiazole-hydrazone libraries for antiviral screening.

Rationale: This method avoids the isolation of toxic intermediates and utilizes a "green" solvent system to couple a thiazole precursor, hydrazine, and an aldehyde in a single step.

Step-by-Step Procedure:

-

Charge: To a 25 mL flask, add 2-bromo-4'-substituted acetophenone (1 mmol), thiosemicarbazide (1 mmol), and the target aldehyde (1 mmol).

-

Solvent: Add 5 mL of PEG-400 (Polyethylene glycol) as a green solvent.

-

Catalysis: Add 5 mol% Sulfamic acid (

) as a solid acid catalyst. -

Reaction: Stir at

for 45–60 minutes. -

Workup: Add water (10 mL). The product precipitates out.[2][4] Filter and dry.[2][4][5]

Biological Validation & Signaling Pathways[6]

Once synthesized, compounds must be validated against specific biological targets.

Anticancer Evaluation (PI3K/Akt Pathway)

Thiazole derivatives frequently act by inhibiting the PI3K/Akt signaling cascade or by stabilizing tubulin.

Protocol: MTT Cytotoxicity Assay

-

Seeding: Seed MCF-7 or HepG2 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add synthesized thiazoles at graded concentrations (

). Include Staurosporine as a positive control. -

Incubation: Incubate for 48h at

, 5% -

Development: Add MTT reagent (

). Incubate 4h. Dissolve formazan crystals in DMSO. -

Analysis: Measure absorbance at 570 nm. Calculate

.

Data Presentation: Structure-Activity Relationship (SAR)

| Compound ID | R1 (C2-Position) | R2 (C4-Position) | MCF-7 IC50 ( | HepG2 IC50 ( | Mechanism |

| TZ-01 | Tubulin Destabilizer | ||||

| TZ-04c | VEGFR-2 / Apoptosis | ||||

| Control | Staurosporine | N/A | Kinase Inhibitor |

Table 1: Comparative cytotoxicity data. Note that hydrazone-linked thiazoles (TZ-04c) often show superior potency due to additional H-bonding capability [1, 3].

Antiviral Mechanism (Protease Inhibition)

Antiviral thiazoles (e.g., Ritonavir analogs) often target viral proteases, preventing the cleavage of polyproteins into functional viral units.

Figure 3: Antiviral mechanism of action. Thiazole agents bind to the active site of the viral protease, preventing the maturation of the virus.

Troubleshooting & Optimization

-

Low Yield in Hantzsch Synthesis:

-

Cause: Volatility of low molecular weight

-haloketones. -

Fix: Conduct the reaction at room temperature for a longer duration (24h) before refluxing.

-

-

Poor Solubility:

-

Cause: High planarity leading to strong crystal lattice energy.

-

Fix: Introduce solubilizing groups (e.g., morpholine, piperazine) at the C2 position via nucleophilic substitution on a 2-chlorothiazole intermediate.

-

-

Tailing on TLC:

-

Cause: Interaction of the basic thiazole nitrogen with silica.

-

Fix: Add 1% Triethylamine (TEA) to the mobile phase.

-

References

-

BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from

-

Mishra, C. B., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. Retrieved from

-

Al-Wahaibi, L. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from

-

Singh, I. P., et al. (2019).[7] Thiazole Compounds as Antiviral Agents: An Update. Current Medicinal Chemistry. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from

Sources

Troubleshooting & Optimization

Topic: Preventing Hydrolysis of Chloromethyl Group During Thiazole Workup

Technical Support Center: Thiazole Chemistry & Process Optimization Current Status: Operational | Topic: Chloromethyl Stability

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Scope: Hantzsch Thiazole Synthesis workup, isolation of 4-(chloromethyl)thiazoles, and intermediate handling.

The Hydrolysis Trap: Mechanistic Insight

Before troubleshooting, you must understand why your molecule is dying. The 4-(chloromethyl)thiazole moiety is not just an alkyl halide; it is a heteroaryl-methyl halide .

-

Electronic Environment: The thiazole ring is

-deficient (similar to pyridine). This makes the chloromethyl carbon highly susceptible to nucleophilic attack ( -

The pH Paradox: The Hantzsch synthesis produces HBr or HCl as a byproduct.

-

Acidic conditions: The thiazole nitrogen is protonated (stable salt), but the reaction mixture is corrosive.

-

Basic conditions (Neutralization): To isolate the free base, you must neutralize the acid. Danger: High local pH (using NaOH or warm

) catalyzes the rapid hydrolysis of the

-

-

Self-Alkylation: In the free base form, the thiazole nitrogen of one molecule can attack the chloromethyl group of another, leading to polymerization (tars), especially if the organic layer is concentrated with residual heat.

Visualizing the Failure Mode

Figure 1: The kinetic competition between isolation (green path) and degradation (red dashed paths) during workup.

Troubleshooting Guides (Q&A)

Q1: I see a significant alcohol impurity (5-15%) by LCMS immediately after workup. Why? Diagnosis: You likely used an aqueous base that was too strong or too warm. The Fix:

-

Stop using NaOH. Even dilute NaOH creates high local pH.

-

Switch to Saturated

or -

Critical Parameter: The internal temperature during quenching must never exceed 5°C . The hydrolysis rate doubles for roughly every 10°C increase.

Q2: My product decomposes into a black tar during rotary evaporation. Diagnosis: Thermal instability of the free base (Self-Alkylation). The Fix:

-

Do not concentrate the free base to dryness if possible. Use the solution directly in the next step (telescoping).

-

If you must isolate, keep the water bath < 30°C .

-

Stabilizer: For large-scale distillation, adding 5-10% epoxy soybean oil can suppress thermal decomposition [1].

Q3: I have a stubborn emulsion during the DCM/Water extraction. Diagnosis: Fine precipitates of inorganic salts or polymerized thiazole. The Fix:

-

Filter the biphasic mixture through a Celite pad before separation.

-

Add a small amount of brine to increase the density difference.

-

Pro Tip: Avoid shaking vigorously; use gentle rolling or a magnetic stirrer bar in the separatory funnel.

Optimized Protocols

Do not use a generic "organic workup." Use one of these specific methods designed for labile alkyl halides.

Method A: The "Cold Biphasic" Quench (Standard)

Best for: Routine synthesis where the next step is robust.

-

Preparation: Cool the reaction mixture (thiazole-HCl salt in EtOH or DMF) to 0°C .

-

Solvent Addition: Add pre-cooled Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Volume ratio: 1:1 vs reaction volume.

-

Neutralization:

-

Prepare a saturated

solution and cool it to 0°C. -

Slowly add the base to the vigorously stirring reaction mixture.

-

Stop point: Stop exactly when pH reaches 7-8. Do not overshoot to pH 10+.

-

-

Partition: Immediately transfer to a cold separatory funnel. Shake gently.

-

Separation: Drain the organic layer.

-

Crucial Step: Wash the organic layer immediately with cold Brine (removes residual water/base).

-

-

Drying: Dry over

(neutral) rather than

Method B: The "Anhydrous" Workup (High Stability)

Best for: Highly sensitive substrates (e.g., Ritonavir intermediates) or when the product is a liquid.

-

Evaporation: Remove the reaction solvent (usually EtOH) under vacuum to leave the crude Thiazole-HCl salt solid.

-

Resuspension: Suspend the solid salt in dry DCM or EtOAc.

-

Solid Neutralization:

-

Add Solid

(1.5 equivalents) or Solid -

Add a catalytic amount of water (0.5% v/v) strictly to initiate the surface reaction, or use no water if the salt is fine enough.

-

-

Agitation: Stir vigorously at room temperature for 30-60 minutes. The HCl is scavenged by the solid base.

-

Filtration: Filter off the inorganic solids (

and excess base). -

Result: You now have a neutral solution of the free base without ever exposing it to a bulk aqueous phase.

Comparative Data: Solvent & Base Selection

The following data summarizes the stability of 4-(chloromethyl)thiazole in various conditions (Simulated based on kinetic principles and patent literature [2][3]).

| Parameter | Condition | Hydrolysis Risk | Recommendation |

| Quenching Base | 1M NaOH | Critical (High) | NEVER USE |

| Sat. | Moderate | Use at <5°C | |

| Solid | Low | Preferred | |

| Temperature | 25°C (Room Temp) | Moderate | Risk of polymerization |

| 0°C - 5°C | Low | Target Range | |

| Solvent | Ethanol/Water | High | Exchange solvent first |

| DCM (Dichloromethane) | Low | Good partitioning | |

| MTBE | Low | Excellent (avoids halogenated waste) |

Workflow Visualization

Follow this decision tree to select the correct workup for your specific scale and equipment.

Figure 2: Decision matrix for selecting the optimal workup procedure based on scale and physical state.

References

- Google Patents.Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. CN105294595A.

- Google Patents.Process for the synthesis of ritonavir. US6407252B1.

-

Organic Chemistry Portal. Thiazole Synthesis. Available at: [Link]

Technical Support Center: High-Yield Hantzsch Synthesis of Halomethyl Thiazoles

Ticket ID: HANTZSCH-001-HALO Subject: Improving Yield & Purity of 4-(Chloromethyl)thiazole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Issue

The User Problem: You are attempting to synthesize 4-(chloromethyl)thiazole (or similar halomethyl derivatives) using the Hantzsch condensation of 1,3-dichloroacetone with a thioamide/thiourea. Your yields are likely low (<40%), and the reaction mixture often turns into an intractable black tar or yields a product that decomposes during purification.

The Root Cause: The presence of a highly electrophilic halomethyl group on the product creates a "suicide substrate." The product competes with the starting

This guide replaces "textbook" protocols with field-proven process controls to suppress these side reactions.

Mechanism & Critical Control Points

To fix the yield, you must visualize the competition between the Desired Pathway (Cyclization) and the Parasitic Pathway (Self-Alkylation) .

Visualizing the Competition

The following diagram illustrates why your reaction turns to tar. The product (4-chloromethylthiazole) is an alkylating agent. If the reaction temperature is too high or the thioamide is in excess, the product reacts with the starting material.

Figure 1: Mechanistic pathway showing the competition between successful cyclization and parasitic polymerization.

Troubleshooting Guide (Q&A Format)

Module A: Precursor Integrity (Input Control)

Q: My 1,3-dichloroacetone (1,3-DCA) is a brown liquid/sludge. Can I use it? A: No. 1,3-DCA is commercially available as a solid (mp ~45°C), but it is highly hygroscopic and polymerizes upon standing to form a brown oil. Using degraded 1,3-DCA introduces acidic impurities that catalyze the decomposition of the thioamide before it can react.

-

Action: If it is not a white/off-white crystalline solid, you must purify it.

-

Protocol: Dissolve in minimal DCM, wash with dilute

, dry over

Q: Should I use an excess of thioamide to drive the reaction to completion? A: Absolutely not. In standard Hantzsch synthesis, excess thioamide is common. However, for halomethyl derivatives, excess thioamide acts as a nucleophile that attacks your product's chloromethyl group.

-

Action: Use a strict 1.0 : 0.95 stoichiometry (Thioamide : 1,3-DCA). It is better to have unreacted ketone than to polymerize your product.

Module B: Reaction Optimization (Process Control)

Q: The literature suggests refluxing in ethanol. Why is my yield low? A: Reflux is the enemy of halomethyl thiazoles. High temperatures accelerate the parasitic SN2 reaction between the product and the nucleophiles. Additionally, ethanol can slowly solvolyze the chloromethyl group to an ethoxymethyl group over time [2].

-

Action: Switch to Acetone or THF at Room Temperature (20–25°C) .

-

Evidence: Reactions performed at ambient temperature in non-nucleophilic solvents significantly reduce polymerization [3].

Q: The reaction is too slow at room temperature. How do I speed it up without causing tar? A: Use Microwave Irradiation or a Scavenger.

-

Microwave: 5–10 minutes at 60°C in a sealed vessel often outperforms 12 hours of reflux because the short thermal exposure minimizes decomposition time [4].

-

Scavengers: Add a solid-supported acid scavenger (like

or molecular sieves). Do not use soluble bases (TEA, DIPEA) during the reaction, as they promote self-alkylation.

Module C: Workup & Isolation (Recovery)[1]

Q: My product decomposes on the silica column. What happened? A: 4-(Chloromethyl)thiazoles are acid-sensitive. Silica gel is slightly acidic. The combination of the acidic surface and the reactive alkyl halide promotes hydrolysis or rearrangement.

-

Action:

-

Neutralize: Pre-treat your silica column with 1% Triethylamine in Hexanes.

-

Alternative: Use Neutral Alumina instead of silica.

-

Precipitation: Often, the hydrobromide/hydrochloride salt of the thiazole precipitates directly from acetone. Filter the salt, wash with cold acetone, and liberate the free base only immediately before the next step [5].

-

Standard Operating Procedure (SOP)

Protocol: Synthesis of 4-(Chloromethyl)-2-methylthiazole Scale: 10 mmol

| Parameter | Specification | Rationale |

| Solvent | Acetone (Anhydrous) | Prevents solvolysis; product salt often precipitates. |

| Concentration | 0.2 M | Dilution suppresses intermolecular side reactions. |

| Stoichiometry | 1.0 equiv Thioacetamide 1.0 equiv 1,3-Dichloroacetone | Prevents nucleophilic attack on product. |

| Temperature | 25°C (Ambient) | Minimizes polymerization. |

| Time | 16–24 Hours | Slower reaction for higher purity. |

Step-by-Step Workflow:

-

Preparation: In a fume hood (lachrymator warning!), dissolve 1.27 g (10 mmol) of freshly recrystallized 1,3-dichloroacetone in 25 mL of anhydrous acetone.

-

Addition: Add 0.75 g (10 mmol) of thioacetamide in one portion.

-

Reaction: Stir magnetically at room temperature.

-

Observation: The solution may turn slightly yellow. A white precipitate (the thiazole HCl salt) should begin to form within 2–4 hours.

-

-

Monitoring: Check TLC (20% EtOAc/Hexane).

-

Note: Spot the reaction mixture directly.[1] Do not heat the TLC plate excessively to dry it, as this can decompose the spot.

-

-

Workup (Salt Isolation Method - Preferred):

-

Cool the mixture to 0°C for 1 hour.

-

Filter the white solid (Thiazole·HCl salt).[1]

-

Wash with cold acetone (

mL). -

Yield Check: This salt is stable and can be stored.

-

-

Free Base Liberation (If required):

-

Suspend the salt in DCM.

-

Wash rapidly with saturated aqueous

(cold). -

Dry organic layer (

) and evaporate without heating (>30°C).

-

Decision Tree: Troubleshooting Flowchart

Use this logic flow to diagnose failures in real-time.

Figure 2: Decision matrix for diagnosing reaction failures based on visual cues and conditions.

References

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." BenchChem Technical Notes. Link

-

Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[2] Link

-

PrepChem. "Synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole."[3] PrepChem Experimental Database. Link

- Kaboudin, B., & Saadati, F. (2004). "Microwave-assisted synthesis of thiazoles." Heterocyclic Communications, 10(4-5).

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Organic Chemistry Portal. Link

Sources

Purification strategies for 5-bromo-4-(chloromethyl)-1,3-thiazole from byproducts

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 5-bromo-4-(chloromethyl)-1,3-thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical synthetic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with isolating this compound in high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format. Each solution is designed to not only solve the immediate issue but also to provide a deeper understanding of the underlying chemical principles.

Q1: My crude product is a dark, intractable oil or tar. How can I isolate the target compound?

Probable Cause: The presence of a reactive chloromethyl group and an activated thiazole ring can lead to polymerization or the formation of complex, high-molecular-weight byproducts, especially if the reaction was conducted at elevated temperatures or for extended periods. Dark coloration often indicates the presence of polymeric material or degradation products.

Recommended Solution: Multi-Step Purification Workflow

A sequential purification strategy is required to handle such complex mixtures. The goal is to first remove the bulk of the impurities through a less precise method like liquid-liquid extraction before moving to a high-resolution technique like column chromatography.

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol leverages the basicity of the thiazole nitrogen to separate it from non-basic impurities like polymers and unreacted starting materials.[1][2]

-

Dissolution: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 20 mL). The target compound, being basic, will move into the aqueous phase as a hydrochloride salt, leaving non-basic polymers in the organic layer.

-

Phase Separation: Combine the aqueous layers. If desired, you can back-extract the initial organic layer with another portion of 1M HCl to maximize recovery. Discard the organic layer containing the tars.

-

Basification & Re-extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) with stirring until the pH is ~8-9. This deprotonates the thiazolium salt, making the product organic-soluble again.

-

Final Extraction: Extract the now-basic aqueous solution with fresh DCM or EtOAc (3 x 20 mL).

-